

An In-depth Technical Guide to the Original Chemical Structure of alpha-Euclidean

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Compound of Interest

Compound Name: *alpha-Euclidean*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the original chemical structure, properties, synthesis, and mechanism of action of **alpha-Euclidean**. Designed for a scientific audience, this document consolidates key data and experimental details to facilitate a deeper understanding of this early synthetic local anesthetic.

Introduction

alpha-Euclidean (α -Euclidean) was one of the first synthetic local anesthetics, developed as an analogue of cocaine in the late 19th century.^[1] It was first synthesized in 1884 by the German chemist Georg Merling.^[2] While its development marked a significant step in the search for cocaine substitutes, its clinical use was limited due to significant tissue irritation.^[2] This led to the subsequent development of its less irritating successor, **beta-Euclidean**.^[2] This guide focuses on the foundational chemical and pharmacological aspects of the original **alpha-Euclidean** molecule.

Chemical Structure and Identifiers

The chemical structure of **alpha-Euclidean** is based on a piperidine ring, a key feature that distinguished it from the tropane ring structure of cocaine. This structural modification was a deliberate attempt to reduce the undesirable side effects associated with cocaine while retaining its anesthetic properties.^[3]

The formal IUPAC name for **alpha-Euclidean** is Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate.[1][4]

Caption: 2D chemical structure of **alpha-Euclidean**.

Physicochemical and Pharmacological Data

Quantitative data for **alpha-Euclidean** is limited due to its early obsolescence. The following table summarizes its fundamental physicochemical properties.

Property	Value	Reference(s)
IUPAC Name	Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate	[1][4]
Synonyms	α -Euclidean, Euclidean A	[1][4]
Molecular Formula	$C_{19}H_{27}NO_4$	[1][4][5]
Molar Mass	$333.428\text{ g}\cdot\text{mol}^{-1}$	[1][4][6]
CAS Number	470-68-8	[1][4]
PubChem CID	5282357	[1][4]
Chemical Class	Benzoate Ester	[6]

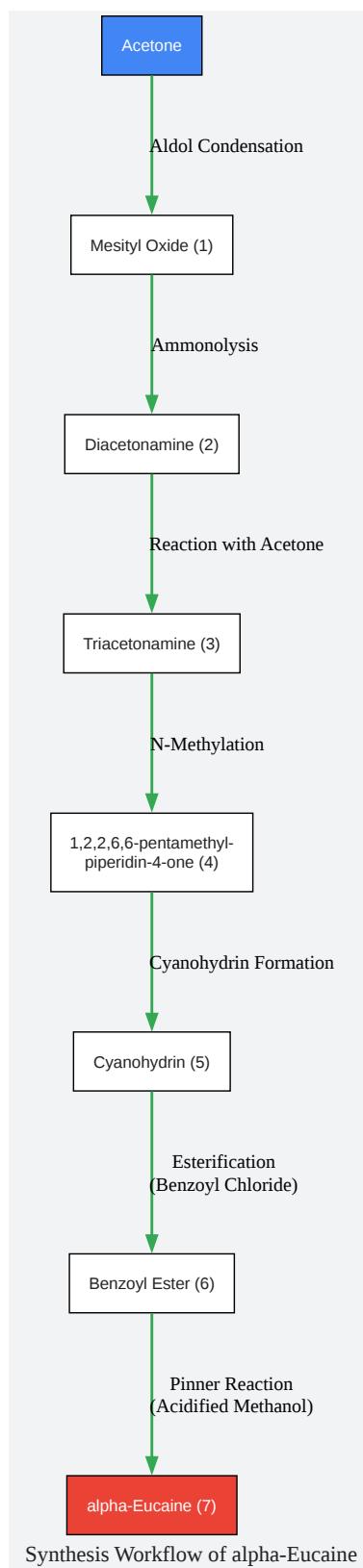
Original Synthesis Protocol

The synthesis of **alpha-Euclidean** involves a multi-step process starting from acetone. The detailed methodology provides a historical context for early synthetic organic chemistry techniques.[1]

Experimental Protocol:

- **Aldol Condensation:** Two equivalents of acetone undergo an aldol condensation to produce mesityl oxide (1).

- Ammonolysis: Mesityl oxide is treated with ammonia (ammonolysis) to form diacetonamine (2).
- Cyclization: Diacetonamine reacts with another equivalent of acetone to yield triacetonamine (3).
- N-Methylation: The secondary amine of triacetonamine is methylated to give 1,2,2,6,6-pentamethylpiperidin-4-one (4).
- Cyanohydrin Formation: The ketone at position 4 is converted to a cyanohydrin (5) by reaction with a cyanide source.
- Esterification: The tertiary alcohol of the cyanohydrin is esterified using benzoyl chloride to form the benzoyl ester (6).
- Pinner Reaction: The nitrile group is converted to a methyl ester via a Pinner reaction with acidified methanol, yielding the final product, **alpha-Eucaine** (7).



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Caption: Logical workflow for the synthesis of **alpha-Euclidean**.

Mechanism of Action

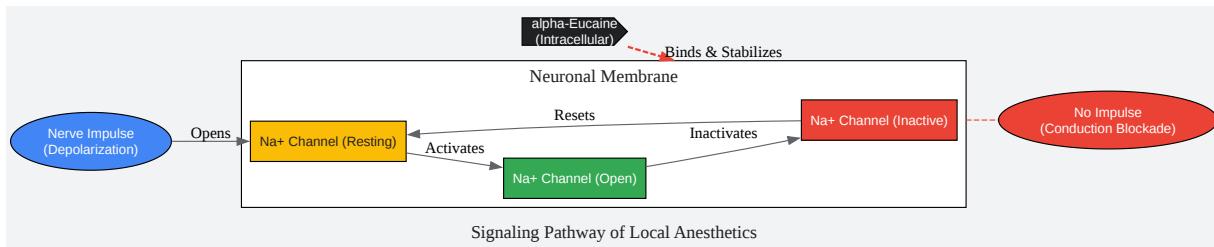
As a local anesthetic, the primary mechanism of action for **alpha-Eucaine** is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the propagation of nerve impulses, thereby producing a numbing effect.

Experimental Protocol for Assessing Local Anesthetic Activity (General):

While specific protocols for **alpha-Eucaine** are not readily available, the standard method for assessing the activity of local anesthetics involves electrophysiological techniques such as the patch-clamp method on isolated neurons.

- Cell Preparation: Isolate dorsal root ganglion (DRG) neurons or other suitable nerve cells from a model organism.
- Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to measure sodium currents (I_{Na}).
- Drug Application: Perfusion the cells with a solution containing a known concentration of the local anesthetic (e.g., **alpha-Eucaine**).
- Stimulation and Recording: Apply a series of voltage steps to elicit sodium channel opening and record the resulting currents before and after drug application.
- Data Analysis: Analyze the reduction in the peak sodium current to determine the potency (e.g., IC_{50}) of the compound.

The binding of the anesthetic to the intracellular side of the sodium channel stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.^[7]



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Caption: Mechanism of action for local anesthetics like **alpha-Euclidean**.

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